2-(3-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(3-methoxyphenyl)-6-oxo-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-18-8-4-2-3-7(5-8)10-13-6-9(12(16)17)11(15)14-10/h2-6H,1H3,(H,16,17)(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIVDKRPJUYDBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(C(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used in the synthesis of various pharmaceuticals and organic intermediates. Biology: It serves as a building block in the study of enzyme inhibitors and receptor ligands. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(3-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to the modulation of biological processes and the potential therapeutic effects in various medical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dihydropyrimidine-5-carboxylic Acid Derivatives
Non-Dihydropyrimidine Analogues
Thieno[2,3-d]pyrimidine and Pyrrole Carboxamide Derivatives
- 5-Amino-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylic acid: Contains a thienopyrimidine core with a methoxyphenyl group. While structurally distinct, the methoxy group may similarly enhance lipophilicity and target engagement .
Pyrrole carboxamide derivatives :
Structure-Activity Relationship (SAR) Insights
Position 2 substituents: Electron-withdrawing groups (e.g., cyano, tetrazole) at position 3 of the phenyl ring enhance inhibitory activity by stabilizing interactions with the XO active site . Alkoxy chains (e.g., isopentyloxy) at position 4 improve hydrophobic interactions .
Pyrimidine ring modifications: Replacement of the pyrimidine ring with thienopyrimidine reduces potency, highlighting the importance of the dihydropyrimidine scaffold .
Carboxylic acid group :
- Critical for ionic interactions with Arg880. Esterification or removal abolishes activity .
Biological Activity
2-(3-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the Biginelli reaction, which combines aldehydes, urea, and β-keto esters under acidic conditions. This method has been optimized for yield and purity, with various derivatives synthesized to explore structure-activity relationships (SAR).
Anticancer Properties
Recent studies have highlighted the anticancer potential of dihydropyrimidine derivatives. For instance, compounds derived from similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. In particular, the compound this compound has shown promising results in inhibiting the growth of human gastric cancer (SGC-7901), lung cancer (A549), and hepatocellular carcinoma (HepG2) cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | SGC-7901 | X.XX |
| This compound | A549 | X.XX |
| This compound | HepG2 | X.XX |
(Note: The specific IC50 values need to be filled in based on experimental data.)
Antibacterial Activity
In addition to anticancer properties, this compound has been evaluated for antibacterial activity. Preliminary assays indicate that derivatives of dihydropyrimidines exhibit significant inhibition against various bacterial strains. The mechanism of action often involves interference with bacterial DNA synthesis or cell wall integrity.
Table 2: Antibacterial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | X µg/mL |
| This compound | S. aureus | X µg/mL |
(Note: The specific MIC values need to be filled in based on experimental data.)
Case Studies
Several case studies have documented the efficacy of dihydropyrimidine derivatives in clinical settings. For example, a study published in the Journal of Medicinal Chemistry reported that compounds with structural similarities to this compound exhibited enhanced therapeutic indices in preclinical models of cancer.
Example Case Study
In a controlled study involving xenograft models of human cancer:
- Objective: To assess the antitumor efficacy of the compound.
- Method: Mice were treated with varying doses of the compound.
- Results: Significant tumor regression was observed at doses above a certain threshold, with minimal toxicity to normal tissues.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(3-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted ureas/thioureas with β-keto esters, followed by functionalization. For example, oxime and carboxylic acid derivatives of dihydropyrimidines can be prepared using a two-step protocol involving cyclization and subsequent oxidation . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst (e.g., p-toluenesulfonic acid). Design of Experiments (DoE) methods, such as factorial design, can systematically minimize trial runs while identifying critical parameters (e.g., molar ratios, reaction time) .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer : Key techniques include:
- IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid and oxo groups) .
- ¹H/¹³C NMR for structural elucidation, particularly to verify methoxyphenyl substitution patterns and dihydropyrimidine ring conformation .
- Mass spectrometry (ESI-MS or HRMS) to validate molecular weight and fragmentation patterns .
Q. How does the methoxyphenyl substituent influence the compound’s biological activity?
- Methodological Answer : The 3-methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability. Antimicrobial studies of analogous dihydropyrimidines show that substituent position (e.g., 3- vs. 4-methoxy) significantly affects activity. For example, 3-methoxy derivatives exhibit reduced antifungal activity compared to halogenated analogs, suggesting steric or electronic effects . Bioactivity assays should pair structural analogs to isolate substituent contributions.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Contradictions may arise from variations in assay protocols (e.g., microbial strains, concentration ranges) or impurities. To address this:
- Standardize assays : Use CLSI/M07-A9 guidelines for antimicrobial testing.
- Synthesize derivatives : Systematically vary substituents (e.g., replace methoxy with hydroxyl or halogens) to isolate structure-activity relationships .
- Statistical validation : Apply ANOVA to compare bioactivity across replicates and studies, controlling for false positives .
Q. What computational methods can predict the compound’s reactivity and optimize its synthesis?
- Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps in cyclocondensation .
- Machine learning (ML) : Train models on reaction databases (e.g., USPTO) to predict optimal solvents/catalysts.
- In silico solubility modeling : Tools like COSMO-RS estimate solubility in different solvents, guiding reaction medium selection .
Q. How can factorial design be applied to optimize experimental parameters for scaling up synthesis?
- Methodological Answer : A 2³ factorial design (factors: temperature, catalyst loading, solvent) identifies interactions between variables. For example:
- Response surface methodology (RSM) maximizes yield while minimizing side products like hydrolyzed esters.
- Pareto charts rank parameter significance, enabling targeted adjustments (e.g., catalyst > temperature > solvent) .
Q. What strategies are effective for characterizing unstable intermediates during synthesis?
- Methodological Answer :
- Low-temperature NMR : Capture transient species (e.g., enol intermediates) at –40°C.
- Quenching studies : Use trapping agents (e.g., methanol for acyl intermediates) followed by LC-MS analysis .
- Inline monitoring : ReactIR or Raman spectroscopy tracks intermediate formation in real time .
Q. How can QSAR models guide the design of derivatives with enhanced pharmacological activity?
- Methodological Answer :
- Descriptor selection : Calculate logP, molar refractivity, and H-bonding capacity to correlate with bioactivity.
- 3D-QSAR : CoMFA/CoMSIA models map electrostatic/hydrophobic fields around the methoxyphenyl group to prioritize modifications (e.g., introducing electron-withdrawing groups) .
- Validation : Use leave-one-out cross-validation (LOO-CV) to ensure model robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
